molecular formula C₂₇H₂₉NO₄ B1154838 Diethyl 2,2'-(Tritylazanediyl)diacetate

Diethyl 2,2'-(Tritylazanediyl)diacetate

Cat. No.: B1154838
M. Wt: 431.52
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is primarily utilized as a reference standard in pharmaceutical impurity profiling, particularly for antidepressants like Vilazodone .

Properties

Molecular Formula

C₂₇H₂₉NO₄

Molecular Weight

431.52

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azanediyl Linkages

Diethyl 2,2'-((5-((3,5-Dimethylpyrrolyl)methyl)-2-hydroxybenzyl)azanediyl)diacetate
  • Structure : Features a tritylazanediyl core but incorporates a 3,5-dimethylpyrrole substituent and a hydroxylated benzyl group .
  • Synthesis : Prepared via condensation of diethyl-2,2'-(5-formyl-2-hydroxybenzylazanediyl)-diacetate with 2,4-dimethylpyrrole, yielding 27.5% after column chromatography .
Diethyl 2,2'-((Thiobis(4,1-phenylene))bis(oxy))diacetate
  • Structure : Replaces the trityl group with a thioether-linked biphenylene moiety .
  • Applications : Intermediate in synthesizing supramolecules for Alzheimer’s disease research, targeting choline esterase inhibition .
  • Comparison : The thioether and bis(oxy) groups confer distinct electronic properties and metabolic stability compared to the trityl group.

Functional Analogues with Ester and Heterocyclic Moieties

Diethyl 2,2′-(2-Oxo-1H-benzimidazole-1,3(2H)-diyl)diacetate
  • Structure : Contains a benzimidazole core instead of a trityl group .
  • Biological Activity : Exhibits potent anticancer activity against HCT-116 and HeLa cells (IC₅₀ < 10 µM) via apoptosis induction .
  • Synthesis : Ultrasonic irradiation achieves high yields (65–95%), suggesting superior efficiency compared to traditional methods for Diethyl 2,2'-(Tritylazanediyl)diacetate .
Diethyl 2,2'-(3,6-Dibenzylpyrazine-2,5-diyl)-diacetate
  • Structure : Pyrazine ring with benzyl substituents and ester groups .
  • Properties : Fluorescent (λem = 443 nm) and UV-active (λmax = 281 nm), making it suitable for luminescent materials .
  • Divergence : The pyrazine core enables π-π stacking interactions, unlike the sterically hindered trityl group in the target compound.

Organophosphorus and Antimicrobial Analogues

Diethyl 2,2'-(1,3-Diethoxy-1,3-dioxo-1,5,3,5-diphosphoxane-1,3-diyl)diacetate
  • Structure : Phosphorus-containing heterocycle with ethoxy groups .
  • Antimicrobial Activity : Inhibits gram-positive bacteria (zone: 21.3–31.3 mm) and fungi (10.8–19.5 mm) due to electrophilic phosphorus centers .
  • Contrast : The phosphorus moiety enhances bioactivity but reduces hydrolytic stability compared to the nitrogen-based tritylazanediyl group.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Yield (%) Applications Reference
This compound C₂₇H₂₉NO₄ 431.53 Trityl, azanediyl, ester N/A Pharmaceutical impurity standard
Diethyl 2,2'-((5-Dimethylpyrrolyl)diacetate C₂₄H₃₁N₃O₅ 449.52 Pyrrole, hydroxyl, ester 27.5 Fluorescent reagent synthesis
Diethyl 2,2′-(2-Oxo-benzimidazolyl)diacetate C₁₆H₁₈N₂O₆ 334.33 Benzimidazole, ester 65–95 Anticancer agents
Diethyl 2,2'-(Diphosphoxanediyl)diacetate C₁₂H₂₀O₁₀P₂ 386.22 Phosphorus heterocycle, ester N/A Antimicrobial agents
Diethyl 2,2'-oxydiacetate C₈H₁₄O₅ 190.19 Ether, ester N/A Industrial solvents

Key Findings and Insights

Structural Impact on Function :

  • The trityl group in this compound provides steric bulk and lipophilicity, favoring pharmaceutical applications, whereas heterocyclic analogues (e.g., benzimidazole, pyrazine) enable bioactivity and luminescence .
  • Phosphorus-containing analogues exhibit enhanced antimicrobial potency but require careful handling due to hydrolytic sensitivity .

Synthetic Efficiency :

  • Ultrasonic methods for benzimidazole derivatives achieve higher yields (95%) compared to traditional condensation (27.5% for pyrrolyl derivatives) .

Analytical Characterization :

  • NMR and HPLC are standard for structural validation, as seen in this compound and its analogues .

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